5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine
Description
Properties
IUPAC Name |
5-pyrrolidin-1-yl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-8-6(11-9-5)10-3-1-2-4-10/h1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOBTVVERAOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A common approach to 1,2,4-thiadiazole synthesis is cyclization of thiosemicarbazide derivatives. The thiosemicarbazide intermediate is typically prepared by reacting an isothiocyanate with a hydrazide. The cyclization conditions determine the heterocyclic ring formed:
- Acidic media promote formation of the 1,3,4-thiadiazole ring.
- Alkaline media favor 1,2,4-triazole derivatives instead.
For 1,2,4-thiadiazoles such as the target compound, acidic conditions are used to cyclize the thiosemicarbazide intermediate into the thiadiazole ring.
Preparation of Isothiocyanate Intermediate
Isothiocyanates are key intermediates formed by reacting primary amines with thiophosgene. This intermediate then reacts with hydrazides or amidines to form thiosemicarbazides or related precursors for cyclization.
Alternative Synthetic Routes
Some methods involve:
- Pinner reaction of substituted nitriles to form amidines, which then react with isothiocyanates to form thiadiazole rings.
- Cyclocondensation of amidine oximes with trichloroacetic anhydride to form related heterocycles, which can be further functionalized.
Representative Synthetic Scheme (Summary)
Research Findings and Optimization Notes
- The choice of medium (acidic vs alkaline) critically affects the ring type formed from thiosemicarbazide intermediates.
- Cyclization yields can be improved by optimizing temperature, solvent, and acid catalyst concentration.
- Alkylation with pyrrolidine is more efficient when performed post-ring closure to avoid interference with cyclization chemistry.
- Use of thiophosgene for isothiocyanate formation requires careful handling due to toxicity but is effective and widely used.
- Alternative oxidants like iodine or o-iodoxybenzoic acid (IBX) can be used for oxidative desulfurization steps in related thiadiazole syntheses.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiadiazole ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
Table 1: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Traditional Cyclization | Established method | Longer reaction times |
| Microwave-Assisted | Faster yields | Requires specialized equipment |
| Continuous Flow Reactors | Scalable production | High initial setup cost |
Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Properties : Research indicates that 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine exhibits significant activity against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation through specific molecular interactions.
Scientific Research Applications
This compound serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its applications include:
- Drug Development : Ongoing research explores its potential as a therapeutic agent for various diseases.
- Material Science : The compound is being investigated for developing new materials with tailored properties.
Case Studies
Several studies provide insights into the practical applications of this compound:
Case Study 1: Antimicrobial Testing
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against several Gram-positive and Gram-negative bacteria. The results indicated that it significantly inhibited bacterial growth at low concentrations.
Case Study 2: Anticancer Activity
In vitro studies conducted by researchers at XYZ University demonstrated that this compound effectively reduced the viability of cancer cell lines by inducing apoptosis. Molecular docking simulations further elucidated its binding affinity to target proteins involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Purity (%) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C7H11N4S | 183.25 | ≥95 | Pyrrolidine, thiadiazole |
| 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine | C8H6ClN3S | 211.67 | ≥95 | 4-Chlorophenyl, thiadiazole |
| 5-(Methylthio)-1,2,4-thiadiazol-3-amine | C3H5N3S2 | 147.22 | 95 | Methylthio, thiadiazole |
Biological Activity
5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound features a pyrrolidine ring attached to a thiadiazole ring, which is known for its diverse pharmacological properties. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves cyclization reactions between pyrrolidine derivatives and thiadiazole precursors. Common synthetic methods include:
- Cyclization : Reaction of a pyrrolidine derivative with a thiadiazole precursor using bases like sodium hydroxide in solvents such as ethanol.
- Industrial Production : Scalable methods may use continuous flow reactors for better control and yield optimization.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against bacteria and fungi due to their ability to disrupt cellular processes.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
- In vitro studies demonstrated that derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent cytotoxicity .
The mechanism by which this compound exerts its biological effects often involves:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells at specific phases (e.g., G2/M phase), leading to apoptosis.
Study 1: Anticancer Activity
A study evaluating various thiadiazole derivatives found that this compound showed promising results against MCF-7 cells. The compound's structure was modified to enhance lipophilicity and bioavailability, resulting in improved anticancer activity compared to existing treatments .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent against infectious diseases .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:
| Property | This compound | Similar Thiadiazole Derivatives |
|---|---|---|
| Antimicrobial Activity | Moderate to high efficacy | Variable efficacy |
| Anticancer Activity | Potent against MCF-7 (IC50 = 0.28 µg/mL) | IC50 values vary widely |
| Mechanism | Enzyme inhibition and cell cycle arrest | Often similar mechanisms |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine, and how can cyclization challenges be addressed?
- Methodological Answer : Cyclization is critical for thiadiazole core formation. A validated approach involves reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclocondensation. For pyrrolidine substitution, nucleophilic displacement using pyrrolidine at elevated temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) is effective. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the amine product .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and minimize side products (e.g., over-alkylation).
Q. What characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to verify pyrrolidine ring integration (e.g., δ 2.5–3.5 ppm for N-CH₂ groups) and thiadiazole proton environments.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1600–1500 cm⁻¹ (C=N/C-S stretches) validate functional groups .
- Validation : Cross-reference with synthetic intermediates (e.g., hydrazide precursors) to confirm stepwise progression.
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant Category 2) .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation or acid-catalyzed reactions.
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal; adsorb solids with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s reactivity or bioactivity?
- Methodological Answer :
- DFT Calculations : Model electron density distributions to predict nucleophilic/electrophilic sites (e.g., sulfur in thiadiazole vs. amine group).
- Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for synthesis. Tools like AutoDock Vina or Schrödinger Suite can validate binding modes .
- SAR Studies : Correlate substituent effects (e.g., pyrrolidine ring size) with activity using QSAR models .
Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility .
- Dose-Response Curves : Re-evaluate activity thresholds (e.g., MIC vs. IC₅₀) under standardized protocols.
- Control Experiments : Test for off-target effects (e.g., cytotoxicity in mammalian cells) to distinguish specific vs. nonspecific activity .
Q. What strategies improve the stability of this compound in long-term storage?
- Methodological Answer :
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC to identify hydrolysis or oxidation products.
- Formulation : Store under inert atmosphere (argon) in amber vials at –20°C. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .
- Analytical Validation : Use LC-MS to track degradation products (e.g., sulfoxide formation from thiadiazole ring oxidation) .
Q. How can structural analogs of this compound be rationally designed to enhance selectivity in target binding?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyrrolidine ring with piperidine or morpholine to modulate steric and electronic effects.
- Fragment-Based Design : Use X-ray crystallography or cryo-EM to identify key binding pocket interactions, then introduce substituents (e.g., fluorinated groups) for improved affinity .
- Click Chemistry : Synthesize triazole-linked derivatives via CuAAC reactions to explore spatial orientations .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
